

In-Depth Technical Guide to the Mechanism of Action of UT-155

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-155 is a novel small molecule that functions as a potent and selective androgen receptor (AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and its splice variants, which are implicated in the development of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of **UT-155**, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).

Core Mechanism of Action: Dual-Action Androgen Receptor Antagonism and Degradation

UT-155 exerts its anti-cancer effects through a dual mechanism that involves both the antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR protein. This dual action makes it a promising candidate to overcome resistance mechanisms observed with current antiandrogen therapies.

UT-155 binds to the androgen receptor, functioning as a selective androgen receptor degrader (SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, **UT-**







155 not only blocks the receptor's activity but also promotes its degradation.[1][2] This degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that treatment with **UT-155** in combination with proteasome inhibitors like MG-132 or bortezomib rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]

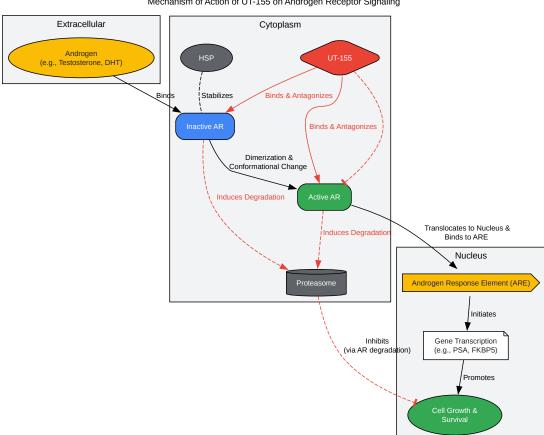
A key feature of **UT-155** is its ability to degrade both full-length AR and its splice variants (AR-SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand binding for their function. By targeting both forms of the receptor, **UT-155** offers a potential therapeutic advantage in treating resistant prostate cancer.[5][6]

Furthermore, studies have shown that **UT-155** does not alter AR mRNA levels, indicating that its effect is at the post-translational level, specifically by inducing protein degradation rather than affecting gene transcription of the receptor.[3][5]

Signaling Pathway of UT-155 Action

The following diagram illustrates the proposed signaling pathway of the androgen receptor and the points of intervention by **UT-155**.





Mechanism of Action of UT-155 on Androgen Receptor Signaling

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Caption: **UT-155** binds to and antagonizes the androgen receptor, leading to its degradation via the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **UT-155**.

Table 1: In Vitro Activity of UT-155

Assay	Cell Line	Parameter	UT-155 Value	Enzalutami de Value	Reference
AR Binding Affinity	-	Ki	267 nM	-	[7]
R1881- induced PSA Expression	LNCaP	Inhibition	5-10 fold more potent	-	[5]
R1881- induced FKBP5 Expression	LNCaP	Inhibition	5-10 fold more potent	-	[5]
AR Protein Degradation	LNCaP	Half-life reduction	From 10h to ~2h	-	[4]

Table 2: In Vivo Efficacy of **UT-155** in Xenograft Models

Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
LNCaP	UT-155	Not Specified	Significant	[5]
22RV1	UT-155	Not Specified	Significant	[5]

Detailed Experimental Protocols Cell Culture



- Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).
- Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
- Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR)
 profiling, and all cell lines tested negative for mycoplasma contamination.[1]

Western Blotting for AR Protein Levels

- Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing medium for two days. The cells were then treated for 24 hours with vehicle or UT-155 at concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3]
 [5]
- Protein Extraction: After treatment, cells were harvested, and total protein was extracted using appropriate lysis buffers.
- Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against the androgen receptor (AR-N20). Actin was used as a loading control.[5]
- Detection: The membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for Gene Expression Analysis

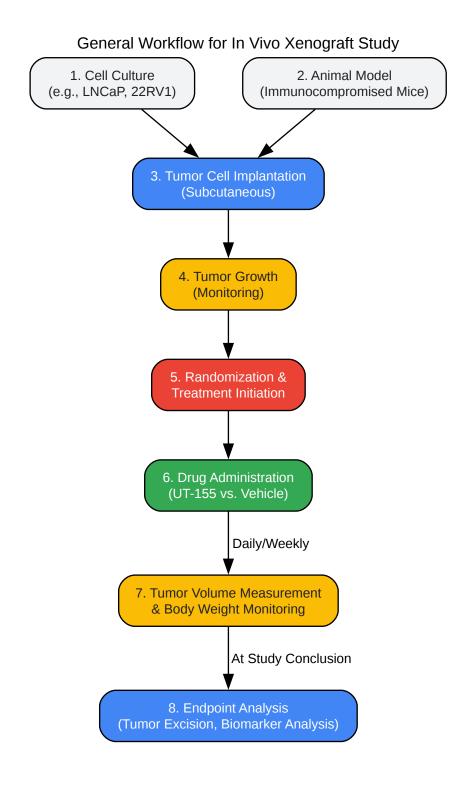
- Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and then treated for 24 hours with vehicle or UT-155 (0.001–10,000 nmol/L) in the presence of 0.1 nmol/L R1881.[3][5]
- RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.
- Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The
 expression levels were normalized to the housekeeping gene GAPDH.[3][5]



In Vivo Xenograft Study

The general workflow for an in vivo xenograft study to evaluate the efficacy of **UT-155** is outlined below.





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